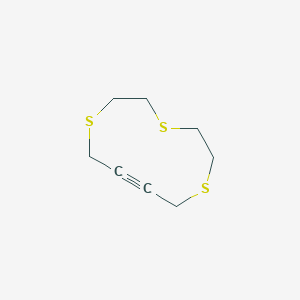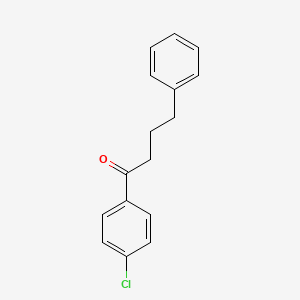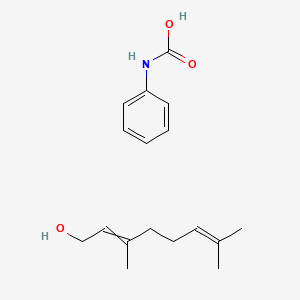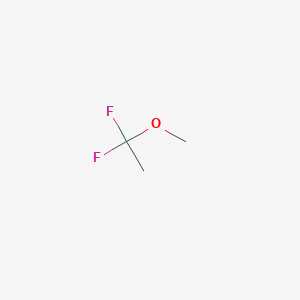![molecular formula C36H46O2S2 B14283855 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol) CAS No. 121846-89-7](/img/structure/B14283855.png)
4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is a sterically hindered bisphenol antioxidant, which means it has bulky groups around the phenol groups that prevent it from easily reacting with other substances. This compound is particularly effective in stabilizing polymers and preventing their degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol with 2,2’-bithiophene. This reaction is usually carried out in the presence of an oxidizing agent such as oxygen or a peroxide, and a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidative coupling reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to its original phenol form.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents like zinc in the presence of a solvent such as toluene and n-butanol are used.
Major Products
Wissenschaftliche Forschungsanwendungen
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers like polypropylene and isoprene rubber.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical applications.
Wirkmechanismus
The antioxidant mechanism of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) involves the donation of hydrogen atoms from the phenol groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to the polymers or other materials. The compound can also form stable quinone structures that can be reduced back to the phenol form, allowing for a cyclic antioxidant process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: A simpler antioxidant used in similar applications.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with similar properties.
Irganox 1098: A more complex antioxidant used in high-performance applications.
Uniqueness
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is unique due to its sterically hindered structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to undergo a cyclic antioxidant process makes it particularly valuable in applications where long-term stability is required .
Eigenschaften
CAS-Nummer |
121846-89-7 |
|---|---|
Molekularformel |
C36H46O2S2 |
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[5-[5-(3,5-ditert-butyl-4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]phenol |
InChI |
InChI=1S/C36H46O2S2/c1-33(2,3)23-17-21(18-24(31(23)37)34(4,5)6)27-13-15-29(39-27)30-16-14-28(40-30)22-19-25(35(7,8)9)32(38)26(20-22)36(10,11)12/h13-20,37-38H,1-12H3 |
InChI-Schlüssel |
VLESHRDORBMYNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)


![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

